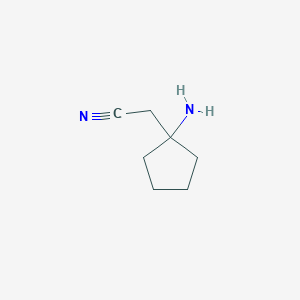

2-(1-Aminocyclopentyl)acetonitrile

Description

Significance of Aminonitrile Scaffolds in Organic Synthesis

Aminonitriles, characterized by the presence of both an amino group and a nitrile group, are versatile building blocks in organic synthesis. Their importance is underscored by their role as key intermediates in the preparation of a wide array of more complex molecules, most notably amino acids. The classical Strecker synthesis, a cornerstone of amino acid preparation, proceeds through an α-aminonitrile intermediate. nih.govnih.gov This reaction, involving an aldehyde or ketone, an amine, and a cyanide source, highlights the fundamental reactivity of the aminonitrile scaffold. nih.gov

The utility of aminonitriles extends beyond amino acid synthesis. They are pivotal in the construction of various nitrogen-containing heterocyclic compounds. wikipedia.org The dual functionality of the amino and nitrile groups allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comontosight.ai Modern synthetic methods continue to evolve, with a focus on developing more efficient and environmentally benign routes to α-aminonitriles, including organocatalytic approaches and transition-metal-free cyanations. mdpi.comorganic-chemistry.org

Overview of the 2-(1-Aminocyclopentyl)acetonitrile Molecular Architecture

The molecular structure of this compound is defined by a central cyclopentyl ring. Attached to one of the carbon atoms of this ring are both an amino group (-NH2) and a cyanomethyl group (-CH2CN). This specific arrangement, where the amino group and the substituent are attached to the same carbon atom, classifies it as an α-amino substituted compound.

The key structural features of this compound are presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C7H12N2 | chemicalbook.com |

| Molecular Weight | 124.18 g/mol | chemicalbook.com |

| CAS Number | 753023-64-2 | chemicalbook.combldpharm.com |

The cyclopentyl ring provides a rigid, three-dimensional framework, which can influence the molecule's reactivity and its interactions with other molecules. The presence of both a basic amino group and a polar nitrile group imparts a unique electronic and reactive profile to the compound.

Scope and Research Trajectories Pertaining to the Compound

Current research involving this compound and related aminonitrile structures is multifaceted. A significant area of investigation lies in its potential application as a building block in medicinal chemistry. The aminonitrile motif is a known pharmacophore in certain classes of therapeutic agents. For instance, derivatives of aminoacetonitrile (B1212223) have been explored for their antihelmintic properties. wikipedia.org

Furthermore, the synthetic utility of this compound continues to be a subject of study. The development of novel synthetic routes to this and similar compounds is an active area of research. These efforts aim to create more efficient, scalable, and stereoselective methods for their preparation. The insights gained from these studies can be applied to the synthesis of a broader range of complex molecules containing the aminonitrile scaffold. The hydrochloride salt of this compound is also commercially available, indicating its use as a stable precursor in various synthetic applications. keyorganics.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZIDSDDZXMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Aminocyclopentyl Acetonitrile

Nucleophilic Characteristics of the Amine Functionality

The primary amine group in 2-(1-aminocyclopentyl)acetonitrile provides a site of nucleophilicity, enabling it to react with various electrophiles.

Formation of Amides and Other Nitrogen-Containing Derivatives

The amine functionality readily undergoes acylation reactions with acyl chlorides or acid anhydrides to form the corresponding amides. masterorganicchemistry.com This reaction is a standard method for synthesizing amides, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The use of a base is often employed to neutralize the acidic byproduct, such as HCl, which is formed during the reaction. rsc.org

Furthermore, amide synthesis can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comfishersci.it These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.comfishersci.it

Table 1: Common Reagents for Amide Synthesis

| Reagent Class | Specific Examples | Role in Reaction |

| Acylating Agents | Acyl chlorides, Acid anhydrides | Provide the acyl group for the new amide bond. |

| Coupling Agents | DCC, EDC, HATU, PyBOP | Activate carboxylic acids for reaction with amines. fishersci.it |

| Bases | Triethylamine (TEA), Diisopropylethylamine (DIEA) | Neutralize acidic byproducts. fishersci.it |

Reactivity in Condensation and Addition Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.orglabxchange.org These reactions typically involve the formation of an imine intermediate, which may then undergo further reactions. A condensation reaction is characterized by the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule like water. libretexts.orglibretexts.org

The nucleophilicity of amines, a key factor in these reactions, is influenced by both electronic and steric factors. researchgate.netmasterorganicchemistry.com While primary amines are generally effective nucleophiles, their reactivity can be modulated by the specific reaction conditions and the nature of the electrophile. researchgate.netcareerchem.com

Electrophilic Properties and Transformations of the Nitrile Group

The nitrile group (C≡N) in this compound possesses an electrophilic carbon atom due to the strong polarization of the carbon-nitrogen triple bond. pressbooks.pubfiveable.me This makes it susceptible to attack by nucleophiles.

Addition Reactions to the Triple Bond

The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions. pressbooks.pubchemistrysteps.com For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.orglibretexts.orglibretexts.org Similarly, organolithium reagents also react with nitriles to produce ketones after hydrolysis. chemistrysteps.com

The nitrile group can also be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. libretexts.orglibretexts.org

Table 2: Products of Nucleophilic Addition to the Nitrile Group

| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine libretexts.orglibretexts.org |

| Organometallic | Grignard Reagent (R-MgX) | Imine anion salt | Ketone libretexts.org |

| Water (hydrolysis) | H₂O/H⁺ or H₂O/OH⁻ | Amide | Carboxylic Acid pressbooks.publibretexts.org |

Hydrolysis and Related Chemical Conversions

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. pressbooks.publibretexts.org This reaction proceeds through an amide intermediate. pressbooks.publibretexts.org In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. pressbooks.pub In acidic hydrolysis, the nitrile nitrogen is first protonated to increase the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org

Acidity of Alpha-Hydrogens and Carbanion Chemistry

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-hydrogens) exhibit enhanced acidity compared to typical alkane C-H bonds. libretexts.orgpressbooks.pub This is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion through resonance. libretexts.orglibretexts.orglibretexts.org The formation of this carbanion, also known as an enolate anion in the context of carbonyl compounds, is a key step in many carbon-carbon bond-forming reactions. uomustansiriyah.edu.iqsiue.edu

The stability of the carbanion is influenced by several factors, including the inductive effect and the extent of conjugation. libretexts.orglibretexts.org The delocalization of the negative charge onto the nitrogen atom of the nitrile group significantly contributes to the stabilization of the conjugate base. libretexts.orgucalgary.ca

The generation of the carbanion allows this compound to act as a nucleophile in reactions such as alkylations and additions to carbonyl compounds. The acidity of these α-hydrogens, while enhanced, generally requires a strong base, such as lithium diisopropylamide (LDA), for complete deprotonation. libretexts.org

Table 3: Factors Influencing Carbanion Stability

| Factor | Description | Effect on Stability |

| Inductive Effect | Electron-withdrawing groups adjacent to the carbanion delocalize the negative charge. libretexts.orglibretexts.org | Increases stability |

| Hybridization | Greater s-character of the charge-bearing orbital. libretexts.orglibretexts.org | Increases stability |

| Resonance | Delocalization of the negative charge through a π-system. libretexts.orglibretexts.org | Significantly increases stability |

Academic Applications of 2 1 Aminocyclopentyl Acetonitrile in Chemical Sciences

Advanced Synthetic Building Block in Organic Chemistry

The structural features of 2-(1-aminocyclopentyl)acetonitrile make it a potent tool for synthetic chemists. The presence of both a primary amine and a nitrile group allows for a wide range of chemical transformations, enabling its use as a precursor for more elaborate molecules.

Precursor for Complex Organic Frameworks

As a bifunctional compound, this compound can be utilized in the synthesis of diverse heterocyclic and carbocyclic frameworks. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the amino group can be acylated, alkylated, or used in cyclization reactions. This dual reactivity allows for the construction of intricate molecular skeletons. For instance, α-aminonitriles are widely recognized as crucial building blocks in organic synthesis. researchgate.net The development of methods for the synthesis of α-aminonitriles from readily available materials like aminoacetonitrile (B1212223) highlights their importance. researchgate.net

The cyclopentyl ring itself provides a rigid scaffold, which can be desirable in the design of molecules with specific three-dimensional conformations. This is particularly relevant in the synthesis of natural product analogues and other complex organic targets where stereochemistry and spatial arrangement are critical for function. The construction of multi-substituted cyclohexene (B86901) skeletons, for example, is a key step in the synthesis of important molecules like the anti-influenza drug oseltamivir. nih.gov

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comnih.gov The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.

The amino group can react with carbonyl compounds to form imines, which are key intermediates in many MCRs, such as the Strecker and Ugi reactions. tcichemicals.commdpi.com The nitrile group can also participate in various MCRs, leading to the formation of diverse heterocyclic structures. epfl.chnih.gov The ability to generate molecular diversity and complexity in a single, atom-economical step makes MCRs a powerful tool in drug discovery and materials science, and compounds like this compound are valuable assets in this context. nih.govnih.gov

Contribution to Medicinal Chemistry Research and Scaffold Exploration

The aminocyclopentyl moiety is a recurring structural motif in medicinal chemistry, valued for its ability to mimic peptide structures and serve as a scaffold for the development of enzyme inhibitors and other bioactive molecules.

Design and Synthesis of Peptide Isosteres and Analogues Containing Aminocyclopentyl Moieties

Peptides are crucial signaling molecules in many biological processes, but their therapeutic use is often limited by poor metabolic stability. nih.gov Replacing a part of the peptide backbone with a non-natural amino acid analogue, such as one derived from this compound, can lead to peptide isosteres with improved pharmacokinetic properties. nih.gov The cyclopentyl ring introduces conformational constraint, which can lock the molecule into a bioactive conformation and enhance binding to its target. The synthesis of peptide analogues using building blocks like aminocyclopentane derivatives is a key strategy in the design of peptidomimetics with potential therapeutic applications. nih.gov

| Application | Compound Class | Key Feature | Reference |

| Peptide Mimicry | Peptide Isosteres | Enhanced metabolic stability | nih.gov |

| Drug Design | Peptidomimetics | Conformational constraint | nih.gov |

Structural Motifs in Inhibitor Development (e.g., related thrombin inhibitors containing 1-aminocyclopentyl)

The 1-aminocyclopentyl group has been incorporated into the design of various enzyme inhibitors. A notable example is in the development of thrombin inhibitors. nih.gov Thrombin is a key serine protease involved in the blood coagulation cascade, making it an important target for antithrombotic drugs. nih.govmedchemexpress.com The design of potent and selective thrombin inhibitors often involves placing specific chemical groups in the enzyme's active site pockets. The aminocyclopentyl moiety can serve as a P1 group, interacting with the S1 pocket of thrombin. Studies have shown that incorporating such cyclic amino acid derivatives can lead to potent and selective inhibitors. nih.gov

| Target Enzyme | Inhibitor Class | Structural Motif | Significance |

| Thrombin | Serine Protease Inhibitors | 1-Aminocyclopentyl | Anticoagulant therapy |

Exploration of Related Triazole-Based Bioactive Compounds (e.g., those featuring the 2-aminocyclopentyl substituent)

The 1,2,3-triazole ring is a highly valuable pharmacophore in modern medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds. nih.govnih.gov The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, has made the synthesis of 1,2,3-triazoles highly efficient and versatile. nih.gov

The nitrile group of this compound can be readily converted to an azide, which can then be reacted with various alkynes to generate a library of triazole-containing compounds. This allows for the exploration of new chemical space and the potential discovery of novel bioactive molecules with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents. nih.govmdpi.com The combination of the rigid aminocyclopentyl scaffold and the versatile triazole ring provides a powerful platform for scaffold-based drug design. nih.gov

Analytical Methodologies and Separation Science

The analysis and purification of novel chemical entities are foundational to progress in the chemical sciences. For a compound like this compound, which possesses both a primary amine and a nitrile group on a cyclopentyl scaffold, specific analytical techniques are required for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to these efforts, providing the means to separate the compound from impurities and confirm its molecular identity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. While specific, detailed HPLC methods for this compound are proprietary or not widely published, methodologies can be inferred from the analysis of structurally similar compounds, such as other amino acids and aminonitriles. The development of a robust HPLC method is critical for assessing the purity of this compound in bulk samples and for monitoring the progress of reactions in which it is a reactant or product.

Typically, reversed-phase HPLC (RP-HPLC) is employed for the analysis of polar compounds like amino acids and their derivatives. mdpi.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For compounds containing a basic amine group, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier. fishersci.comsielc.com The modifier, such as trifluoroacetic acid (TFA) or formic acid, helps to protonate the amine group, leading to sharper peaks and more reproducible retention times. The use of formic acid is particularly common when the HPLC system is connected to a mass spectrometer, as it is more compatible with MS detection. sielc.com

The development of an HPLC method involves optimizing several parameters to achieve good separation and peak shape. These variables include the composition of the mobile phase (the ratio of acetonitrile to water), the type and concentration of the modifier, the flow rate, and the column temperature. nih.gov For instance, in the analysis of the related compound capecitabine (B1668275) and its impurities, a gradient elution was used, where the mobile phase composition changes over the course of the analysis, starting with a higher aqueous content and increasing the proportion of organic solvent (acetonitrile and methanol). abap.co.in A similar gradient approach would likely be effective for separating this compound from any starting materials or byproducts.

Pre-column derivatization is another strategy employed in HPLC method development, especially for chiral compounds, to separate enantiomers. researchgate.net If this compound were synthesized as a racemic mixture, a chiral stationary phase (CSP) or derivatization with a chiral reagent would be necessary to resolve the individual enantiomers. researchgate.net

Table 1: Typical Parameters for RP-HPLC Method Development for Amino Compounds

| Parameter | Typical Setting/Phase | Purpose | Citation |

| Stationary Phase | Inertsil ODS-3V (C18) | Provides a nonpolar surface for retention of the analyte. | abap.co.in |

| Mobile Phase | Acetonitrile/Water with modifier | Elutes the compound from the column; ratio is adjusted for optimal retention. | fishersci.comsielc.comnih.gov |

| Modifier | Formic Acid (MS compatible) or TFA | Improves peak shape and reproducibility by controlling ionization. | sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the analysis and can affect separation efficiency. | nih.govresearchgate.net |

| Detection | UV at 210-254 nm | Quantifies the analyte based on its absorption of UV light. | abap.co.inresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Affects viscosity and retention, can improve peak shape. | abap.co.in |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific information about the molecular weight and structure of a compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying compounds in complex mixtures.

For a compound like this compound, analysis would typically be performed using LC coupled to tandem mass spectrometry (LC-MS/MS). The sample, after separation on an LC column, is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. In ESI, the analyte is ionized, usually by protonation in positive ion mode to form the [M+H]⁺ ion, which is characteristic of molecules with basic sites like primary amines. nih.gov

A significant challenge in the analysis of small, polar molecules like amino acids is achieving good retention on standard reversed-phase columns and obtaining high sensitivity. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, like acetonitrile, making it well-suited for these analytes. nih.gov

Recent research has shown that the use of acetonitrile in the mobile phase can lead to the formation of amino acid-acetonitrile adducts. nih.gov These adducts, formed in the ion source, can be more readily detected than the protonated molecule alone. A study demonstrated that for 16 out of 20 protein amino acids, monitoring the ACN adduct significantly improved detection sensitivity in HILIC-MS/MS analysis. nih.gov This phenomenon would likely apply to this compound, offering a strategy to enhance its detection limits. This approach simplifies sample preparation by avoiding the need for chemical derivatization, which is often time-consuming and can introduce instability. nih.gov

In tandem MS (MS/MS), the protonated molecule or the acetonitrile adduct is selected as the parent ion and subjected to fragmentation. The resulting product ions are specific to the structure of the parent molecule. For example, in the analysis of a structural analogue, 1-aminocyclopropane-1-carboxylic acid (ACC), the protonated molecule [M+H]⁺ was selected as the parent ion, and the resulting immonium ion was monitored as the product ion. nih.gov This highly selective process, known as selected reaction monitoring (SRM), allows for accurate quantification even in complex biological matrices. nih.gov

Table 2: Mass Spectrometry Parameters for Amino Compound Analysis

| Parameter | Description | Relevance to this compound | Citation |

| Ionization Mode | Positive Ion Electrospray (ESI+) | The primary amine group is readily protonated to form [M+H]⁺. | nih.gov |

| Chromatography | HILIC or Reversed-Phase | HILIC is often preferred for retaining highly polar amino compounds. | mdpi.comnih.gov |

| Parent Ion | [M+H]⁺ or [M+ACN+H]⁺ | The protonated molecule or its acetonitrile adduct is selected for fragmentation. | nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. | nih.gov |

Solvent and Reaction Medium Considerations in Chemical Processes

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and even the reaction pathway. Acetonitrile is a versatile and widely used solvent in organic chemistry. mdpi.com

Acetonitrile (CH₃CN) is classified as a polar aprotic solvent. commonorganicchemistry.comontosight.ai Its polarity allows it to dissolve a wide range of starting materials, including both ionic and nonpolar compounds, while its aprotic nature means it does not have acidic protons that can interfere with many reactions. fishersci.comontosight.ai It is miscible with water and many organic solvents, but not with saturated hydrocarbons. fishersci.com These properties make it an excellent medium for a variety of organic transformations. sigmaaldrich.com

Common reactions that utilize acetonitrile as a solvent include nucleophilic substitution reactions (such as SₙAr), brominations, and iodinations. commonorganicchemistry.com It is also a common solvent and reagent source in reactions that incorporate a cyanide or nitrogen-containing group into a molecule. mdpi.com For example, it has been used as both the solvent and the source of the cyanomethyl group in the copper-catalyzed cyanomethylation of imines. mdpi.com

The physical properties of acetonitrile are well-suited for laboratory use. Its relatively low boiling point (81-82 °C) facilitates its removal from the reaction mixture after the reaction is complete, while its melting point of -48 °C allows for its use in reactions conducted at low temperatures. commonorganicchemistry.com Furthermore, its transparency in the ultraviolet region of the spectrum and low viscosity make it a popular choice as a component of the mobile phase in HPLC and LC-MS. fishersci.com

Table 3: Physical and Chemical Properties of Acetonitrile

| Property | Value | Citation |

| Chemical Formula | CH₃CN | commonorganicchemistry.com |

| Molecular Weight | 41.05 g/mol | fishersci.comcommonorganicchemistry.com |

| Appearance | Colorless liquid | commonorganicchemistry.com |

| Density | 0.786 g/mL | commonorganicchemistry.com |

| Boiling Point | 81-82 °C | fishersci.comcommonorganicchemistry.com |

| Melting Point | -48 °C | fishersci.comcommonorganicchemistry.com |

| Solvent Type | Polar Aprotic | fishersci.comcommonorganicchemistry.comontosight.ai |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The parent compound, 2-(1-Aminocyclopentyl)acetonitrile, is achiral. However, the development of synthetic pathways to chiral derivatives, where stereocenters are introduced on the cyclopentane (B165970) ring, represents a significant and valuable research direction. The convergent and asymmetric synthesis of cyclopentane rings with multiple chiral centers is a known challenge in organic chemistry nih.gov. Future work could focus on adapting existing stereoselective methodologies to create a library of enantiomerically pure analogues.

Key research avenues include:

Asymmetric Strecker Reactions: While the classic Strecker synthesis is a robust method for producing α-aminonitriles, developing organocatalytic or transition-metal-catalyzed asymmetric variants starting from substituted cyclopentanones would be a primary goal mdpi.comacs.org. This would allow for the direct installation of a chiral center adjacent to the amino and cyano groups.

Domino and Cascade Reactions: Rhodium-catalyzed domino sequences have been shown to produce highly substituted cyclopentanes with excellent stereocontrol (99% ee, >97:3 dr) nih.gov. Designing a substrate derived from this compound that could participate in such a cascade would be a novel approach to generating complex, stereochemically rich structures.

Cycloaddition Strategies: Intramolecular 1,3-dipolar cycloadditions are effective for the diastereoselective synthesis of disubstituted cyclopentanes containing a nitrogen-bearing quaternary carbon nih.gov. Exploring this strategy could yield novel bicyclic systems derived from the target molecule.

| Synthetic Strategy | Key Precursor | Potential Catalyst/Reagent | Anticipated Outcome | Reference Concept |

|---|---|---|---|---|

| Asymmetric Strecker Reaction | 3-Methylcyclopentanone | Chiral Thiourea or Squaramide Organocatalyst | Enantioenriched 2-(1-Amino-3-methylcyclopentyl)acetonitrile | mdpi.com |

| Diastereoselective Alkylation | Chiral Cyclopentyl Amine | Bromoacetonitrile | Diastereomerically enriched this compound analogue | nih.gov |

| Rhodium-Catalyzed Domino Sequence | Vinyl-substituted Cyclopentanone (B42830) Imine | Chiral Rhodium(II) Carboxylate | Polycyclic, stereodefined cyclopentane derivative | nih.gov |

| Intramolecular Cycloaddition | Alkene-tethered Nitrone derived from the parent amine | Thermal or Lewis Acid Conditions | Fused bicyclic isoxazolidine ring system | nih.gov |

Exploration of Unconventional Reactivity Modes

The dual functionality of α-aminonitriles allows for diverse and sometimes counterintuitive reactivity, making them valuable building blocks in synthesis uni-mainz.deresearchgate.netrsc.org. While the classical reactions are well-documented, future research should focus on leveraging the specific steric and electronic properties of the 1-aminocyclopentyl moiety to uncover novel transformations.

Unexplored avenues for investigation include:

Umpolung (Dipole Inversion) Reactivity: Deprotonation of the carbon atom alpha to the nitrile group can generate a nucleophilic species, effectively acting as a masked acyl anion equivalent uni-mainz.dersc.org. Exploring the reactions of this carbanion with a range of electrophiles could lead to the synthesis of novel ketones and heterocyclic systems after subsequent hydrolysis or cyclization.

Radical-Mediated Reactions: The cyanomethyl group (•CH2CN) can be generated via radical pathways mdpi.com. Investigating intramolecular radical cyclizations, where the radical adds to a tethered unsaturated system, could provide access to complex polycyclic alkaloids and other natural product scaffolds.

Directed C-H Activation: The primary amine could serve as a directing group for transition-metal-catalyzed C-H activation of the cyclopentane ring. This would enable the regioselective introduction of new functional groups onto the carbocyclic core, a notoriously challenging transformation.

Nitrile Group Transformations: Beyond simple hydrolysis, the nitrile group can participate in cycloadditions, act as a directing group, or be used to construct nitrogen-containing heterocycles like tetrazoles or triazines, which have applications in medicinal chemistry and materials science.

| Reactivity Mode | Key Reagents/Conditions | Hypothetical Product Class | Potential Advantage |

|---|---|---|---|

| Acyl Anion Equivalent (Umpolung) | Strong Base (e.g., LDA), followed by an electrophile (e.g., benzaldehyde) | α-Hydroxy ketones (after hydrolysis) | Access to complex carbonyl compounds |

| Radical Cascade Cyclization | Radical initiator (e.g., AIBN), tethered alkene/alkyne | Fused or spirocyclic ring systems | Rapid construction of molecular complexity |

| Amine-Directed C-H Functionalization | Pd(II) or Rh(III) catalyst, oxidizing agent | 2- or 3-functionalized cyclopentyl derivatives | High regioselectivity on an unactivated ring |

| [3+2] Cycloaddition of Nitrile | Sodium azide (NaN3), Lewis acid | Cyclopentyl-substituted tetrazoles | Creation of bioisosteric analogues |

Integration into Advanced Materials and Catalytic Systems

The rigid cyclopentyl scaffold and the presence of two distinct functional groups make this compound an attractive candidate for incorporation into advanced materials and catalytic systems.

Future research in this area could focus on:

Polymer Chemistry: The molecule can be envisioned as a monomer for novel polymers. The primary amine can participate in polycondensation reactions to form polyamides or polyimides. The rigidity of the cyclopentyl group could impart favorable thermal properties and mechanical strength to the resulting materials.

Ligand Design for Asymmetric Catalysis: The amine functionality can be readily modified to create bidentate or tridentate ligands for transition metals. The steric bulk of the cyclopentyl group could create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic reactions such as asymmetric hydrogenation or C-C bond formation.

Functionalized Nanomaterials: The amine group provides a chemical handle for grafting the molecule onto the surface of nanomaterials like silica nanoparticles or gold nanoparticles tandfonline.com. The nitrile group could then be further functionalized, creating a custom surface chemistry for applications in sensing, drug delivery, or heterogeneous catalysis. For instance, gold nanoparticles capped with a derivative could serve as a recyclable catalyst for Strecker-type reactions tandfonline.com.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The intersection of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate research and discovery schrodinger.com. Applying these methods to this compound and its potential derivatives could rationalize and guide synthetic efforts.

Promising applications include:

Predictive Modeling for Synthesis: Machine learning algorithms can be trained on existing reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for novel synthetic transformations, including the stereoselective pathways mentioned above researchgate.net.

De Novo Design of Functional Molecules: AI models can generate novel molecular structures based on the this compound scaffold. By optimizing for desired properties, such as predicted biological activity against a specific target or specific material characteristics, these models can prioritize the most promising candidates for synthesis ulaval.carsc.org.

Property Prediction: Deep learning models can be developed to accurately predict key physicochemical properties (e.g., solubility, pKa) and biological activities (e.g., toxicity, receptor binding affinity) for a virtual library of derivatives nih.gov. This in silico screening can significantly reduce the time and cost associated with experimental testing. For example, given that some amino-acetonitrile derivatives show anthelmintic activity, ML could be used to design new analogues with enhanced potency and improved safety profiles nih.gov.

| Application Area | Machine Learning Model/Technique | Objective | Expected Outcome |

|---|---|---|---|

| Synthesis Optimization | Random Forest / Gradient Boosting | Predict reaction yield and stereoselectivity based on reaction parameters. | Faster identification of optimal conditions for novel stereoselective routes. |

| Virtual Screening | Graph Convolutional Neural Networks (GCNN) | Predict binding affinity of derivatives to a therapeutic target (e.g., an enzyme). | Prioritization of high-potential drug candidates for synthesis. |

| De Novo Design | Generative Adversarial Networks (GANs) / Recurrent Neural Networks (RNNs) | Generate novel molecules with optimized properties based on the core scaffold. | Discovery of novel compounds with enhanced activity or material properties. |

| ADMET Prediction | Support Vector Machines (SVM) / Deep Neural Networks (DNN) | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage deselection of candidates with unfavorable drug-like properties. |

Q & A

Q. What are the common synthetic routes for 2-(1-Aminocyclopentyl)acetonitrile, and how are key intermediates purified?

- Methodological Answer : A typical synthesis involves cyclopentane ring functionalization followed by nitrile group introduction. For example, a two-step approach may include:

- Step 1 : Cyclopentylamine protection (e.g., using Boc anhydride) to prevent unwanted side reactions.

- Step 2 : Nucleophilic substitution or Strecker synthesis to introduce the acetonitrile moiety.

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile/water mixtures. Reaction monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) reveals cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and amine protons (δ 1.2–1.5 ppm, broad). The nitrile group is confirmed via C NMR (δ ~120 ppm).

- IR : A sharp peak at ~2250 cm confirms the C≡N stretch.

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 139.1) verifies molecular weight.

Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Q. How should this compound be stored to ensure stability, and what are the primary degradation pathways?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at 4°C. Degradation occurs via:

- Hydrolysis : The nitrile group reacts with moisture to form amides.

- Oxidation : The amine group oxidizes to nitro derivatives under aerobic conditions.

Stability tests (HPLC monitoring over 30 days) confirm degradation <5% under recommended storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography data and NMR-derived structural models for this compound?

- Methodological Answer : Discrepancies often arise from dynamic conformations in solution vs. static crystal structures. Strategies include:

- SHELXL Refinement : Use twin refinement (e.g., TWIN/BASF commands) to address twinning in crystals .

- Variable-Temperature NMR : Compare VT-NMR (e.g., -40°C to 25°C) with crystallographic data to identify temperature-dependent conformational changes .

- DFT Calculations : Optimize geometries and compare theoretical/experimental bond lengths .

Q. What strategies are effective in determining the enantiomeric purity of this compound, particularly when dealing with near-racemic mixtures?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (mobile phase: hexane/isopropanol 90:10) to separate enantiomers.

- Flack Parameter Analysis : For X-ray data, refine the Flack parameter (η) to confirm absolute configuration. Near-zero η values indicate racemic twinning; use the Hooft parameter (y) for low-symmetry crystals .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to quantify %ee .

Q. What experimental approaches can elucidate the dynamic conformational behavior of the cyclopentyl ring in solution?

- Methodological Answer :

- VT-NMR : Monitor coalescence of cyclopentyl proton signals (e.g., at 60°C in DMSO-d6) to calculate ring-flipping energy barriers (ΔG‡).

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ring puckering over 100-ns trajectories. Compare with NOESY cross-peaks for validation .

Q. How can reverse-phase HPLC methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 min.

- Detection : UV at 210 nm (nitrile absorption edge). Calibrate with DNPH-derivatized standards (e.g., formaldehyde-DNPH at 2 µg/mL in acetonitrile) for improved sensitivity .

Q. What mechanistic insights can be gained from studying the nucleophilic reactivity of the amine group under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Conduct reactions in buffered solutions (pH 3–10). At pH >8, the free amine attacks electrophiles (e.g., benzyl bromide) via S2 pathways.

- Isotopic Labeling : Use N-cyclopentylamine to track amine participation via N NMR.

- DFT Studies : Calculate activation energies for protonated vs. deprotonated amine states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.